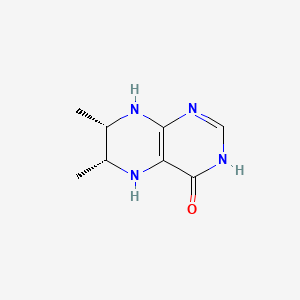
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a chemical compound with a unique structure that includes a tetrahydropteridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropteridinone ring system. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one include:
- (6R,7S)-7-[(溴乙酰)氨基]-7-甲氧基-3-[[(1-甲基-1H-四唑-5-基)硫]甲基]-8-氧代-5-硫杂-1-氮杂双环[4.2.0]
- (6R,7S)-Epoxy-3Z,9Z-nonadecadiene
- (6R,7S)-Nitramine
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
(6R,7S)-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H12N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3-5,11H,1-2H3,(H2,9,10,12,13)/t4-,5+/m1/s1 |
InChI Key |
PLTWQEOGSOECQD-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC2=C(N1)C(=O)NC=N2)C |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















